molecular formula C27H21NO3 B2848380 4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-18-4

4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Katalognummer: B2848380
CAS-Nummer: 379728-18-4
Molekulargewicht: 407.469
InChI-Schlüssel: PZSKOXZXWJYXCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tetrahydroacridine derivative characterized by a phenoxyphenyl substituent at the 4-position and a carboxylic acid group at the 9-position. The tetrahydroacridine core is a pharmacophoric motif, as seen in tacrine, the first FDA-approved Alzheimer’s drug, which underscores its relevance in neuropharmacology .

Eigenschaften

IUPAC Name

(4Z)-4-[(4-phenoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c29-27(30)25-22-10-4-5-12-24(22)28-26-19(7-6-11-23(25)26)17-18-13-15-21(16-14-18)31-20-8-2-1-3-9-20/h1-5,8-10,12-17H,6-7,11H2,(H,29,30)/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKOXZXWJYXCB-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)OC3=CC=CC=C3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound that has gained attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydroacridine core and a phenoxyphenyl substituent. The molecular formula is C22H23NO2C_{22}H_{23}NO_2, with a molecular weight of approximately 349.43 g/mol.

Research indicates that compounds with similar structures may exhibit various biological activities through multiple mechanisms:

  • Histone Deacetylase Inhibition : Compounds structurally related to tetrahydroacridines have been shown to inhibit class II histone deacetylases (HDACs), which are implicated in neurological disorders and cancer .
  • Antioxidant Activity : Tetrahydroacridine derivatives often display significant antioxidant properties, which can protect against oxidative stress in neuronal cells .
  • Neuroprotective Effects : Some studies suggest that these compounds may promote neurite outgrowth and exhibit neuroprotective effects against neurotoxicity induced by various agents .

Anticancer Activity

Several studies have evaluated the anticancer potential of tetrahydroacridine derivatives. For example:

  • In vitro Studies : Compounds similar to 4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. Notably, they showed significant inhibition of cell proliferation in breast cancer and leukemia models .

Neuroprotective Effects

The neuroprotective capabilities of this compound are particularly noteworthy:

  • Model Systems : In models of Alzheimer's disease, tetrahydroacridines have been shown to enhance cognitive function and reduce amyloid plaque formation. This is attributed to their ability to inhibit HDACs and promote neurogenesis .

Case Study 1: HDAC Inhibition

A study focused on the synthesis of phenoxazine derivatives revealed that compounds with structural similarity to 4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibited potent inhibition of HDAC6. The structure-activity relationship (SAR) indicated that specific substitutions enhanced enzyme binding and inhibitory activity .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of tetrahydroacridine derivatives in neuronal cultures exposed to oxidative stress. Results showed that these compounds significantly reduced markers of oxidative damage compared to controls .

Data Tables

Biological ActivityEffectivenessReference
HDAC InhibitionPotent
Anticancer ActivitySignificant
NeuroprotectionEnhanced cognition
Antioxidant ActivityHigh

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds similar to 4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibit neuroprotective properties. They are being studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that derivatives of tetrahydroacridine compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in synaptic clefts. This inhibition could lead to improved cognitive function in models of Alzheimer's disease .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. The phenoxy group is known to enhance the lipophilicity of the compound, potentially increasing its efficacy against various cancer cell lines.

Case Study: Anticancer Mechanisms
In vitro studies have shown that tetrahydroacridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study found that treatment with such compounds led to a significant reduction in cell viability in breast cancer cell lines .

Antimicrobial Properties

The antimicrobial activity of acridine derivatives has been explored extensively. The compound may exhibit inhibitory effects against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Chlorophenyl derivatives (e.g., CAS 379728-21-9) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
  • Trimethoxyphenyl analogs show reduced genotoxicity compared to tacrine, attributed to the replacement of hydrazinenicotinic acid with fluorobenzoic acid moieties .
  • Diethylamino-substituted compounds demonstrate applications beyond pharmacology, such as corrosion inhibition, due to π-conjugated systems enhancing electron transfer .

Acetylcholinesterase (AChE) Inhibition

  • Hybrid 3 (a tacrine-benzofuran hybrid): IC50 = 172 nM, highlighting the potency of tetrahydroacridine derivatives in AChE inhibition .
  • Bivalent inhibitors (e.g., compound 4): Designed to bind both catalytic and peripheral anionic sites (CAS/PAS) of AChE, achieving submicromolar affinity .
  • Target Compound: The phenoxyphenyl group may enhance PAS binding, similar to diarylated tacrine derivatives (e.g., 3d and 3e), which showed anticancer and antibacterial activities .

Toxicity Profiles

  • Genotoxicity: Tetrahydroacridines with fluorobenzoic acid moieties exhibit lower Ames test probabilities (e.g., <0.94) compared to tacrine, suggesting safer profiles .
  • Enzyme Inhibition Specificity: Saturated tetrahydroacridine rings (e.g., 9-amino-1,2,3,4-tetrahydroacridine) show reduced enzyme inhibition compared to planar acridines, indicating structural sensitivity in target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.